Enzymatic Cleavage Efficiency: APLILSR vs. VPLIQSR Propeptide by hK2 and Trypsin
In a head‑to‑head fluorogenic substrate assay, the pro‑PSA peptide APLILSR‑AMC exhibited no appreciable cleavage by human glandular kallikrein 2 (hK2) or PSA, whereas the pro‑hK2 peptide VPLIQSR‑AMC was cleaved by hK2 at a rate approximately 8‑fold higher than an equimolar amount of purified trypsin [1]. This demonstrates that APLILSR is functionally distinct and cannot be processed by the closely related hK2 protease, confirming its exclusive role as the PSA‑specific activation peptide.
| Evidence Dimension | Relative hydrolysis rate (fold change vs. trypsin) |
|---|---|
| Target Compound Data | APLILSR-AMC: no appreciable cleavage by hK2 or PSA |
| Comparator Or Baseline | VPLIQSR-AMC: cleavage rate by hK2 ~8‑fold higher than equimolar trypsin |
| Quantified Difference | >8‑fold difference in cleavage efficiency; target peptide not cleaved |
| Conditions | In vitro fluorogenic assay with 7‑amino‑4‑methylcoumarin (AMC)-conjugated peptides; purified hK2, PSA, and trypsin. |
Why This Matters
This evidence confirms that APLILSR is the only appropriate substrate for studying PSA‑specific activation and that substituting VPLIQSR would introduce a major false‑negative bias.
- [1] Denmeade SR, Lövgren J, Khan SR, Lilja H, Isaacs J. Activation of latent protease function of pro‐hK2, but not pro‐PSA, involves autoprocessing. Prostate. 2001;48(2):122–126. doi:10.1002/pros.1088 View Source
